Trihexyl phosphate

Description

Properties

IUPAC Name |

trihexyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39O4P/c1-4-7-10-13-16-20-23(19,21-17-14-11-8-5-2)22-18-15-12-9-6-3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFENPMLASUEABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOP(=O)(OCCCCCC)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074597 | |

| Record name | Phosphoric acid, trihexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Alfa Aesar MSDS] | |

| Record name | Phosphoric acid, trihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trihexyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19910 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2528-39-4 | |

| Record name | Trihexyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2528-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, trihexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002528394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, trihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, trihexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trihexyl phosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN844S3C6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trihexyl phosphate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihexyl phosphate (THP) is an organophosphate ester, a triester of phosphoric acid and hexanol, with the chemical formula C₁₈H₃₉O₄P.[1] It is a colorless and odorless liquid characterized by high thermal stability and low volatility.[1][2][3] These properties have led to its widespread industrial use as a flame retardant, plasticizer in polymers like vinyl resins and rubber, and as a solvent.[1][2][3][4] In the realm of scientific research, THP is gaining attention for its toxicological effects, particularly its impact on hepatic cells, making it a subject of interest in toxicology and drug development studies.[1][5][6] This technical guide provides an in-depth overview of the chemical structure, properties, and toxicological profile of this compound, with a focus on the experimental methodologies and signaling pathways relevant to researchers.

Chemical Structure and Identifiers

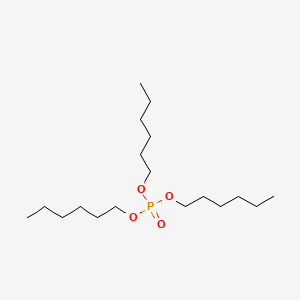

This compound consists of a central phosphate group bonded to three hexyl chains.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2528-39-4 |

| Molecular Formula | C₁₈H₃₉O₄P |

| Molecular Weight | 350.47 g/mol |

| InChI Key | SFENPMLASUEABX-UHFFFAOYSA-N |

| SMILES | CCCCCCOP(=O)(OCCCCCC)OCCCCCC |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below.

Table 2: Physical Properties of this compound

| Property | Value |

| Physical State | Colorless liquid |

| Boiling Point | 192-193 °C at 6.5 Torr |

| Density | 0.9215 g/cm³ at 20 °C |

| Flash Point | 181.6 °C |

| Vapor Pressure | 6.99E-05 mmHg at 25°C |

| Water Solubility | 250 μg/L at 20 °C |

| logP | 6.88520 |

| Refractive Index | 1.441 |

Table 3: Chemical Properties of this compound

| Property | Description |

| Thermal Stability | High thermal stability, but decomposes at temperatures below its boiling point. |

| Hydrolysis | Hydrolyzes under acidic and alkaline conditions to yield phosphoric acid and hexanol. |

| Flame Retardant Mechanism | Upon heating, it releases phosphorus-containing radicals that react with free radicals from combustion to form a stable char layer. This char acts as a barrier to oxygen and heat, slowing combustion. |

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Esterification

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Phosphoric acid (H₃PO₄)

-

Hexanol (C₆H₁₃OH)

-

Sulfuric acid (H₂SO₄) as a catalyst

-

Inert gas (e.g., Nitrogen or Argon)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

-

Reaction Setup: In a round-bottom flask, combine stoichiometric amounts of phosphoric acid and hexanol. A common molar ratio is 1:3.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Inert Atmosphere: Purge the reaction flask with an inert gas to prevent oxidation.

-

Heating and Reflux: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Extraction and Drying: Extract the organic layer with an appropriate solvent like diethyl ether. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the solution using a rotary evaporator. Purify the crude product by vacuum distillation to obtain pure this compound.

-

Characterization: Confirm the purity and identity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P NMR is particularly useful for phosphate groups) and Gas Chromatography-Mass Spectrometry (GC-MS).

Determination of Physicochemical Properties

Standardized methods are used to determine the physicochemical properties of this compound.

-

Boiling Point: Determined using an ebulliometer or by distillation following OECD Guideline 103.[7]

-

Density: Measured using a pycnometer or an oscillating densitimeter according to OECD Guideline 109.[7]

-

Water Solubility: The shake-flask method (OECD Guideline 105) is commonly employed. A saturated solution of THP in water is prepared, and the concentration is determined by a suitable analytical method like GC.

-

Vapor Pressure: Can be determined using a vapor pressure balance or the gas saturation method as described in OECD Guideline 104.[7]

In Vitro Hepatotoxicity Assay

This protocol outlines a general procedure to assess the hepatotoxicity of this compound on liver cell lines.

Materials:

-

Human hepatocyte cell line (e.g., LO2) or mouse hepatocyte cell line (e.g., AML12)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (THP) stock solution in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

-

96-well cell culture plates

-

Incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the hepatocyte cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.

-

THP Exposure: Prepare serial dilutions of THP in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of THP. Include a vehicle control (medium with the solvent used for THP stock).

-

Incubation: Incubate the cells with THP for a specified period (e.g., 24, 48, or 72 hours).

-

Cell Viability Assay (MTT Assay):

-

After the incubation period, add MTT solution to each well and incubate for a few hours until formazan crystals form.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the cell viability as a percentage of the control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) of THP.

Toxicological Profile and Signaling Pathways

Recent studies have highlighted the hepatotoxicity of this compound, demonstrating its ability to induce endoplasmic reticulum (ER) stress-mediated apoptosis and cell cycle arrest in liver cells.[1][5][6]

ER Stress-Mediated Apoptosis

ER stress occurs when the folding capacity of the endoplasmic reticulum is overwhelmed, leading to an accumulation of unfolded or misfolded proteins. Prolonged ER stress can trigger apoptosis through several signaling pathways. In the context of THP-induced hepatotoxicity, the unfolded protein response (UPR) is activated, which, if the stress is unresolved, leads to programmed cell death.

Caption: ER Stress-Mediated Apoptosis Pathway Induced by this compound.

Cell Cycle Arrest

This compound has been shown to cause cell cycle arrest, a mechanism that halts cell proliferation in response to cellular stress or damage. This process is tightly regulated by a network of proteins, including cyclin-dependent kinases (CDKs) and their inhibitors.

Caption: Simplified Signaling Pathway of this compound-Induced Cell Cycle Arrest.

Conclusion

This compound is a compound with significant industrial applications and an emerging toxicological profile of interest to the scientific community. Its ability to induce hepatotoxicity through ER stress-mediated apoptosis and cell cycle arrest provides a valuable model for studying these fundamental cellular processes. This guide has provided a comprehensive overview of the chemical and physical properties of THP, along with detailed experimental protocols for its synthesis and toxicological evaluation. The elucidation of the signaling pathways involved in its toxicity offers potential targets for further research and a deeper understanding of the molecular mechanisms of cellular damage. As research into organophosphate esters continues, a thorough understanding of compounds like this compound is crucial for both industrial safety and advancements in biomedical science.

References

- 1. This compound|CAS 2528-39-4|Flame Retardant [benchchem.com]

- 2. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. prc.cnrs.fr [prc.cnrs.fr]

A Guide to the Laboratory-Scale Synthesis and Purification of Trihexyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of trihexyl phosphate. It includes detailed experimental protocols, a comparison of synthetic methodologies, and purification techniques tailored for high-purity applications.

Introduction

This compound (THP) is an organophosphate ester with a variety of applications, including as a flame retardant, plasticizer, and a solvent in certain chemical processes. For laboratory and research purposes, particularly in drug development and material science, a high degree of purity is often required. This document outlines the primary methods for the synthesis of THP and the subsequent purification steps necessary to achieve a high-purity final product.

Synthesis of this compound

There are several established methods for the synthesis of this compound. The most common and practical laboratory-scale approaches involve the reaction of a phosphorus-containing electrophile with 1-hexanol. Below are detailed protocols for three such methods.

Synthesis from Phosphorus Oxychloride

This is a widely used method for preparing trialkyl phosphates due to the reactivity of phosphorus oxychloride.[1] The reaction involves the phosphorylation of 1-hexanol, with the hydrogen chloride byproduct typically scavenged by a base or removed under reduced pressure.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution). The entire apparatus should be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Reactor: Charge the flask with 1-hexanol (3.0 equivalents) and an anhydrous, non-protic solvent such as toluene or dichloromethane.

-

Reaction: Cool the stirred solution to 0-5 °C using an ice-water bath. Add phosphorus oxychloride (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

Synthesis from Phosphorus Pentoxide

This method involves the direct esterification of 1-hexanol with phosphorus pentoxide.[2][3] The reaction initially forms a mixture of mono- and dihexyl phosphates, which are then further esterified to the this compound.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a powder addition funnel, and a reflux condenser. The apparatus should be dried and maintained under an inert atmosphere.

-

Charging the Reactor: Place 1-hexanol (a stoichiometric excess is often used) in the reaction flask.

-

Reaction: With vigorous stirring, slowly add phosphorus pentoxide (P₂O₅) in portions to the 1-hexanol. The reaction is exothermic and the temperature should be controlled.

-

Reaction Completion: After the addition is complete, heat the mixture to drive the esterification to completion. This may require prolonged heating at elevated temperatures (e.g., >100 °C).

Synthesis from Elemental Phosphorus and Chlorine

This method provides an alternative route that avoids the use of phosphorus oxychloride directly, instead generating the phosphorylating agent in situ from elemental phosphorus and chlorine.[4]

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask is fitted with a mechanical stirrer, a gas inlet tube, and a reflux condenser with a gas outlet to a trap. The setup must be in a well-ventilated fume hood due to the use of chlorine gas.

-

Charging the Reactor: A suspension of red phosphorus in an excess of 1-hexanol is prepared in the flask.

-

Reaction: Chlorine gas is bubbled through the stirred suspension. The reaction is exothermic and requires cooling to maintain the desired temperature.

-

Work-up: After the reaction is complete, any unreacted phosphorus is filtered off. The excess 1-hexanol and volatile byproducts are removed by distillation.

Comparison of Synthesis Methods

| Parameter | Phosphorus Oxychloride Method | Phosphorus Pentoxide Method | Elemental Phosphorus & Chlorine Method |

| Primary Reactants | 1-Hexanol, Phosphorus Oxychloride | 1-Hexanol, Phosphorus Pentoxide | 1-Hexanol, Red Phosphorus, Chlorine Gas |

| Reaction Conditions | Low to moderate temperature (0-60 °C) | Elevated temperature (>100 °C), vigorous stirring | Controlled temperature, handling of chlorine gas |

| Byproducts | Hydrogen Chloride (corrosive) | Water, mixture of phosphate esters | Hydrogen Chloride, other chlorinated species |

| Advantages | Good yields, relatively fast reaction | Avoids use of phosphorus halides directly | Utilizes elemental phosphorus |

| Disadvantages | Corrosive byproduct, moisture sensitive | Can produce a mixture of products, requires higher temperatures | Use of highly toxic chlorine gas, safety concerns |

Purification of this compound

Purification is a critical step to obtain high-purity this compound suitable for research applications. The crude product from any of the above syntheses will contain unreacted starting materials, byproducts, and residual solvent. A multi-step purification process is typically employed.

Work-up and Washing

-

Neutralization: The crude reaction mixture is first washed with water to remove any water-soluble impurities.

-

Acid/Base Washing: To remove acidic impurities, the organic layer is washed with a dilute aqueous base solution (e.g., 5% sodium carbonate or sodium bicarbonate). Subsequently, to remove any basic impurities, a wash with dilute acid (e.g., 5% hydrochloric acid) can be performed, followed by a final wash with brine (saturated aqueous sodium chloride solution) to aid in phase separation.

-

Drying: The washed organic layer is dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

Vacuum Distillation

The primary method for purifying this compound is vacuum distillation.[5] This technique separates the desired product from less volatile and non-volatile impurities.

Experimental Protocol:

-

Setup: A standard vacuum distillation apparatus is assembled. It is important to use a vacuum pump capable of reaching a sufficiently low pressure to allow distillation at a reasonable temperature, thereby preventing thermal decomposition of the product.

-

Distillation: The crude, solvent-free this compound is heated under vacuum. The fraction boiling at 192-193 °C at a pressure of 6.5 Torr is collected as the pure product.[6]

Column Chromatography

For achieving very high purity, or for removing impurities with boiling points close to that of this compound, column chromatography can be employed.[7]

Experimental Protocol:

-

Stationary Phase: Silica gel is a common choice for the stationary phase.

-

Mobile Phase (Eluent): A non-polar solvent system is typically used. A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate) is a good starting point for method development.

-

Procedure: The crude product is dissolved in a minimal amount of the initial eluent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected.

-

Analysis: The collected fractions are analyzed by TLC or another suitable analytical method to identify those containing the pure this compound. The solvent is then removed from the pooled pure fractions.

Characterization

The purity and identity of the synthesized this compound should be confirmed by appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is a key technique for characterizing organophosphorus compounds.[8][9] this compound should exhibit a single resonance in the phosphate ester region of the spectrum.

-

¹H NMR and ¹³C NMR: These spectra will confirm the presence of the hexyl chains and the overall structure of the molecule.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic P=O and P-O-C stretching vibrations.

Visualizing the Workflow

Synthesis and Purification Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Phosphorus Oxychloride Synthesis Pathway

Caption: Reaction scheme for the synthesis of this compound from phosphorus oxychloride.

References

- 1. Solvent-Free Microwave Synthesis of Trialkylphosphates – Oriental Journal of Chemistry [orientjchem.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery | Tret'yakov | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]

- 4. US3415908A - Method of preparing trialkyl phosphates - Google Patents [patents.google.com]

- 5. TRIBUTYL PHOSPHATE PURIFICATION BY DISTILLATION OVER ALKALIES (Technical Report) | OSTI.GOV [osti.gov]

- 6. This compound | 2528-39-4 [chemicalbook.com]

- 7. Tributyl phosphate (EHC 112, 1991) [inchem.org]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. nmr.oxinst.com [nmr.oxinst.com]

Trihexyl Phosphate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihexyl phosphate (THP) is an organophosphate ester with significant industrial applications, primarily as a flame retardant and plasticizer. Recent toxicological studies have brought its bioactivity and potential health risks to the forefront of scientific investigation. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, toxicological profile, and the molecular mechanisms underlying its biological effects. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development in this area.

Physicochemical Properties

This compound is a colorless liquid characterized by high thermal stability and low volatility. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2528-39-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₈H₃₉O₄P | [1][2][4][5][6][7] |

| Molecular Weight | 350.47 g/mol | [1][2][6][7] |

| Appearance | Colorless Liquid | [1] |

Toxicological Profile: Hepatotoxicity

Recent studies have identified the liver as a primary target of this compound toxicity. Both in vitro and in vivo experiments have demonstrated that THP can induce significant hepatotoxicity.[1]

In Vitro Studies

Exposure of human (LO2) and mouse (AML12) hepatocyte cell lines to this compound has been shown to trigger cytotoxicity.[1] A key study identified four primary signaling pathways altered by THP in these cells: endoplasmic reticulum (ER) stress, apoptosis, cell cycle, and glycolysis.[1][2][3][4]

In Vivo Studies

In a mouse model, oral administration of this compound led to observable liver damage. At a dose of 400 mg/kg, ballooning degeneration of hepatocytes was observed.[1][2][3][4] A higher dose of 800 mg/kg resulted in acute liver injury, characterized by elevated levels of alanine aminotransferase (ALT), a key indicator of liver damage.[1][2][3][4]

Molecular Mechanisms of Action

The hepatotoxicity of this compound is underpinned by a cascade of molecular events, primarily initiated by endoplasmic reticulum stress.

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

This compound exposure induces ER stress, which, when prolonged or severe, can activate apoptotic pathways.[1] The unfolded protein response (UPR) is a key component of the ER stress response, involving three main sensor proteins: PERK, IRE1, and ATF6. While the UPR is initially a pro-survival mechanism, sustained ER stress can lead to the activation of pro-apoptotic factors such as CHOP (C/EBP homologous protein).

References

- 1. Cytotoxic Screening and Transcriptomics Reveal Insights into the Molecular Mechanisms of this compound-Triggered Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. NTP Toxicology and Carcinogenesis Studies of Tris(2-ethylhexyl)phosphate (CAS No. 78-42-2) In F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN104502496A - Detection method for trixylyl phosphate in plastic products - Google Patents [patents.google.com]

Spectroscopic Profile of Trihexyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Trihexyl phosphate (CAS No. 2528-39-4), a compound of interest in various industrial and research applications. Due to the limited availability of published spectroscopic data for this compound, this guide presents data from its close structural analogs, Tripropyl phosphate and Tributyl phosphate, to provide a reliable estimation of its spectral characteristics. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

Spectroscopic Data

The following tables summarize the key spectroscopic data for analogs of this compound. This information is crucial for the identification, characterization, and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the estimated ¹H and ¹³C NMR data for this compound, based on data from its shorter-chain analogs.

Table 1: Estimated ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) (Hz) |

| ~4.00 | Quartet | 6H | O-CH ₂ | ~6.8 |

| ~1.70 | Sextet | 6H | O-CH₂-CH ₂ | ~7.4 |

| ~1.35 | Multiplet | 18H | -(CH₂)₃- | - |

| ~0.90 | Triplet | 9H | CH ₃ | ~7.4 |

Note: Data is estimated based on the ¹H NMR spectrum of Tripropyl phosphate. The chemical shifts for the central methylene groups in the hexyl chain are expected to be in the 1.3-1.4 ppm range.

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~67 | O-C H₂ |

| ~31 | O-CH₂-C H₂ |

| ~25 | O-(CH₂)₂-C H₂ |

| ~22 | O-(CH₂)₃-C H₂ |

| ~31 | C H₂-CH₃ |

| ~14 | C H₃ |

Note: Data is estimated based on the ¹³C NMR spectrum of Tributyl phosphate. The chemical shifts for the methylene carbons will be similar, with slight variations due to the longer chain length.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the characteristic IR absorption bands expected for this compound, based on the spectrum of Tributyl phosphate.

Table 3: Estimated IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkyl) |

| 1465 | Medium | C-H bending (CH₂) |

| 1380 | Medium | C-H bending (CH₃) |

| 1280-1260 | Strong | P=O stretching |

| 1030-1000 | Strong | P-O-C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The following table lists the major fragments observed in the electron ionization (EI) mass spectrum of this compound.[1]

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 350 | Low | [M]⁺ (Molecular Ion) |

| 267 | High | [M - C₆H₁₃]⁺ |

| 183 | High | [M - 2(C₆H₁₃)]⁺ |

| 99 | High | [H₄PO₄]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of the liquid this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

-

Gently vortex or swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Ensure the liquid height in the NMR tube is between 4-5 cm.

-

Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

-

Place a single drop of the liquid this compound sample directly onto the center of the ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation and Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the solution into the GC-MS system.

Data Acquisition (Electron Ionization - EI):

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

Navigating the Solubility Landscape of Trihexyl Phosphate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihexyl phosphate (THP), an organophosphate ester, is a compound of interest across various scientific and industrial domains. While primarily recognized for its application as a flame retardant and plasticizer, its physicochemical properties, particularly its solubility in organic solvents, are critical for its use in synthesis, formulation, and potentially in novel applications within drug delivery systems as a non-polar component. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in organic solvents, addresses the current limitations in publicly available quantitative data, and furnishes a detailed, generalized experimental protocol for determining its solubility.

Core Concepts in Solubility

The solubility of a substance is defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a stable, homogeneous solution. For a liquid solute like this compound, this is often expressed in terms of miscibility. The principle of "like dissolves like" is a fundamental concept governing solubility, suggesting that non-polar solutes will exhibit greater solubility in non-polar solvents, and vice versa. This compound, with its three long alkyl chains, is a non-polar molecule, which dictates its solubility behavior in various organic media.

Qualitative Solubility of this compound

Currently, detailed quantitative data on the solubility of this compound across a wide spectrum of organic solvents is not extensively documented in publicly accessible literature. The available information is largely qualitative. The following table summarizes the known qualitative solubility of this compound in selected organic solvents.

| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Citation |

| Chloroform | CHCl₃ | Polar aprotic | Slightly Soluble | [1][2] |

| Methanol | CH₃OH | Polar protic | Slightly Soluble | [1][2] |

It is important to note that "slightly soluble" is a non-quantitative term and the actual solubility can vary significantly. For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer (if THP has a chromophore or can be derivatized)

-

Vials for sample collection and analysis

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved this compound at the bottom of the container is necessary to ensure saturation.

-

Place the container in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the solution to stand undisturbed for at least 2 hours to allow the excess this compound to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no undissolved droplets are transferred.

-

Filter the collected supernatant through a 0.45 µm syringe filter that is compatible with the organic solvent to remove any suspended microdroplets.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

-

Quantitative Analysis:

-

Using Gas Chromatography (GC-FID):

-

Prepare a series of standard solutions of this compound of known concentrations in the organic solvent.

-

Analyze the standard solutions using GC-FID to generate a calibration curve of peak area versus concentration.

-

Analyze the diluted sample of the saturated solution under the same GC conditions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Using UV-Vis Spectrophotometry (if applicable):

-

If this compound exhibits absorbance at a specific wavelength, or can be derivatized to do so, prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of the standard solutions to create a Beer-Lambert Law calibration curve.

-

Measure the absorbance of the diluted sample.

-

Calculate the concentration of this compound in the diluted sample using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the concentration determined in the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

Understanding the solubility of this compound in organic solvents is crucial for its effective utilization in various research and development applications. While comprehensive quantitative data remains limited, the provided qualitative information and the detailed experimental protocol offer a solid foundation for scientists and professionals. By employing systematic and validated analytical methods, researchers can accurately determine the solubility of this compound in specific solvents of interest, thereby enabling more precise and effective formulation and application development.

References

Thermal Stability and Decomposition Pathways of Trihexyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition mechanisms of Trihexyl phosphate (THeP). This compound is an organophosphate ester utilized as a flame retardant and plasticizer. A thorough understanding of its thermal behavior is crucial for assessing its performance, longevity, and safety in various applications. This document details quantitative thermal analysis data, experimental protocols for characterization, and the key decomposition pathways.

Data Presentation

The thermal decomposition of this compound has been characterized to understand its stability at elevated temperatures. The following tables summarize the key quantitative data available. For comparative context, data for other common trialkyl phosphates are also included.

Table 1: Thermal Decomposition Parameters for this compound (THeP)

| Parameter | Value | Method |

| Decomposition Onset | >200 °C[1] | Pyrolysis[1] |

| Activation Energy (Ea) | 189 kJ/mol[1] | Thermogravimetric Analysis (TGA)[1] |

| Kinetics | First-order[1] | Thermogravimetric Analysis (TGA)[1] |

Table 2: Primary Thermal Decomposition Products of this compound (THeP) in an Inert Atmosphere

| Temperature Range | Product | Yield (%) | Decomposition Pathway |

| 400-600 °C | Phosphorus oxides (POₓ) | 58-72[1] | Radical Mechanism |

| Alkenes (Hexene, C₆H₁₂) | 22-35[1] | β-scission[1] | |

| Carbon monoxide (CO) | 9-15[1] | - |

Table 3: Complete Combustion Products of this compound (THeP) in the Presence of Excess Oxygen

| Temperature | Product | Yield (%) |

| >700 °C | Carbon Dioxide (CO₂) | 83[1] |

| Phosphoric Acid (H₃PO₄) | 12[1] | |

| Water (H₂O) | 5[1] |

Table 4: Comparative Thermal Decomposition Data for Other Trialkyl Phosphates in an Inert Atmosphere

| Phosphate Ester | Type | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | 5% Mass Loss Temperature (°C) |

| Tributyl Phosphate (TBP) | Trialkyl | 283 | 197 | ~275 |

| Tris(2-ethylhexyl) Phosphate (TEHP) | Trialkyl | 281 | 231 | Not Reported |

| Tris(2-butoxyethyl) Phosphate (TBEP) | Trialkyl | 276 | 181 | Not Reported |

Data for Table 4 adapted from a comparative analysis of commercial phosphate esters.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of the thermal properties of this compound. The following sections describe standard protocols for the key experimental techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques for determining the thermal stability, decomposition temperatures, and kinetic parameters of a material.

Objective: To determine the onset of decomposition, mass loss as a function of temperature, and the energetic profile of the decomposition of this compound.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is recommended.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (empty) into the analyzer.

-

Purge the furnace with the desired atmosphere (e.g., high-purity nitrogen for inert conditions or air for oxidative studies) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a linear heating rate of 10 °C/min up to a final temperature of 600-800 °C.

-

-

Data Acquisition: Continuously record the sample mass (TGA), the derivative of the mass loss (DTG), and the heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

Onset Temperature (Tonset): Determine the temperature at which significant mass loss begins from the TGA curve.

-

Peak Decomposition Temperature (Tpeak): Identify the temperature of the maximum rate of mass loss from the peak of the DTG curve.

-

Mass Loss (%): Calculate the percentage of mass lost at different temperature intervals.

-

Enthalpy Change (ΔH): Integrate the peaks in the DSC curve to determine the enthalpy of decomposition (endothermic or exothermic).

-

Kinetic Analysis: Utilize appropriate software to perform kinetic analysis (e.g., using the Flynn-Wall-Ozawa method) to determine the activation energy (Ea) and reaction order.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products generated during the thermal decomposition of a material.

Objective: To identify the individual chemical species produced from the pyrolysis of this compound at elevated temperatures.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

Methodology:

-

Sample Preparation: Place a small amount of this compound (typically in the microgram range) into a pyrolysis sample cup or tube.

-

Pyrolysis:

-

Introduce the sample into the pyrolyzer.

-

Rapidly heat the sample to the desired pyrolysis temperature (e.g., a stepped pyrolysis at 400 °C, 500 °C, and 600 °C to observe the evolution of different products) in an inert atmosphere (e.g., helium).

-

-

Gas Chromatography (GC) Separation:

-

The volatile pyrolysis products are swept into the GC column.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS) is typically used.

-

Oven Temperature Program: A suitable temperature program is employed to separate the individual components. For example, hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

-

-

Mass Spectrometry (MS) Detection:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

Ionization: Typically, electron ionization (EI) at 70 eV is used.

-

Mass Range: Scan a mass-to-charge (m/z) ratio range appropriate for the expected fragments (e.g., m/z 35-500).

-

-

Data Analysis:

-

Identify the individual compounds by comparing their mass spectra to a spectral library (e.g., NIST).

-

Correlate the identified products with the pyrolysis temperature to understand the decomposition pathway.

-

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key decomposition pathways and a typical experimental workflow for the thermal analysis of this compound.

Caption: Decomposition pathways of this compound under pyrolysis conditions.

Caption: Experimental workflow for thermal analysis of this compound.

References

An In-depth Technical Guide on the Mechanism of Action of Trihexyl Phosphate as a Flame Retardant

Introduction

Trihexyl phosphate (THP), an organophosphate ester (OPE), is a halogen-free flame retardant and plasticizer utilized to enhance the fire safety of various polymeric materials, including vinyl resins, synthetic rubber, and plastics.[1][2] Characterized by the molecular formula C₁₈H₃₉O₄P, THP is a colorless liquid with high thermal stability and low volatility, making it an effective and durable additive in material science.[1][3][4] Its mechanism of action is multifaceted, involving complex chemical and physical processes that occur in both the solid (condensed) phase and the gas phase of a fire. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and process visualizations.

Core Flame Retardant Mechanism: A Dual-Phase Approach

The efficacy of this compound as a flame retardant stems from its ability to interrupt the combustion cycle at two critical stages: in the decomposing polymer (condensed phase) and in the flame itself (gas phase).[1][5][6] Upon exposure to the high temperatures of a fire, THP decomposes and releases active phosphorus-containing species that simultaneously inhibit the chemical reactions of the flame and promote the formation of a protective char layer on the material's surface.[7]

Condensed-Phase Mechanism

In the condensed phase, THP's primary role is to alter the thermal decomposition pathway of the polymer to favor the formation of a stable, insulating layer of carbonaceous char.[1][6] This process involves several key steps:

-

Thermal Decomposition of THP : At temperatures exceeding 200°C, THP begins to decompose.[1] This decomposition yields phosphoric acid and, upon further heating, polyphosphoric and pyrophosphoric acids.[8]

-

Catalytic Dehydration : These phosphorus acids are potent dehydrating agents. They catalyze the esterification and dehydration of the polymer chains, stripping them of hydrogen and oxygen atoms.[9]

-

Char Formation (Carbonization) : The removal of non-carbon elements promotes the cross-linking of polymer backbones, creating a thermally stable, carbon-rich char.[5][10]

-

Barrier Effect : The resulting char layer acts as a physical barrier. It insulates the underlying virgin polymer from the heat of the flame, reduces the rate of pyrolysis, and physically obstructs the flow of flammable volatile gases to the flame zone.[1] It also limits the diffusion of oxygen into the material, further stifling combustion.[5]

Gas-Phase Mechanism

Simultaneously, some of the decomposition products of THP are volatile enough to enter the flame. In this gas phase, they act as potent flame inhibitors by disrupting the high-energy radical chain reactions that sustain combustion.[6][11]

-

Release of Phosphorus Species : During pyrolysis, volatile phosphorus-containing compounds are released from the polymer.[1]

-

Formation of Active Radicals : In the flame, these compounds break down into active phosphorus-containing radicals, primarily phosphorus oxide (PO•) and related species like HPO• and PO₂•.[1][12][13]

-

Radical Scavenging : The combustion process is propagated by highly reactive free radicals, especially hydroxyl (•OH) and hydrogen (•H) radicals. The phosphorus radicals (PO•) are highly efficient at "scavenging" or quenching these key radicals, converting them into less reactive species (e.g., HPO, HPO₂).[11][14]

-

Flame Inhibition : By removing the key chain-propagating radicals, the combustion chain reaction is slowed and eventually terminated, leading to flame extinguishment.[6] This "flame poisoning" effect significantly reduces the heat generated by the fire.

Quantitative Thermal Decomposition Data

The thermal decomposition of this compound has been characterized to understand the temperatures at which it becomes active and the products it forms.

| Parameter | Value / Products | Temperature Range (°C) | Yield (%) | Reference |

| Onset of Pyrolysis | - | >200 | - | [1] |

| Activation Energy | 189 kJ/mol | - | - | [1] |

| Primary Decomposition | Phosphorus Oxides (POₓ) | 400-600 | 58-72 | [1] |

| Alkenes (C₆H₁₂) | 400-600 | 22-35 | [1] | |

| Carbon Monoxide (CO) | 400-600 | 9-15 | [1] | |

| Complete Combustion | Carbon Dioxide (CO₂) | >700 (with excess O₂) | 83 | [1] |

Experimental Protocols

The analysis of a flame retardant's mechanism relies on several key analytical techniques.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition characteristics of a material.

-

Principle : Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Typical Experimental Conditions :

-

Data Analysis :

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This technique is essential for identifying the specific chemical products released during decomposition.

-

Principle : A sample is rapidly heated (pyrolyzed) in an inert atmosphere. The resulting volatile and semi-volatile fragments are separated by a gas chromatograph (GC) and then identified by a mass spectrometer (MS).[15]

-

Typical Experimental Conditions :

-

Pyrolyzer : A micro-furnace or Curie-point pyrolyzer is used for rapid, reproducible heating.[15]

-

Pyrolysis Temperature : Typically ranges from 500-800 °C to simulate fire conditions.[15]

-

GC Column : A capillary column suitable for separating a wide range of organic compounds.

-

MS Detector : Used to obtain mass spectra of the separated compounds for identification.

-

Cone Calorimetry

This is a bench-scale test used to quantify the fire behavior of materials, providing critical data on heat release.

-

Principle : A sample is exposed to a specific level of radiant heat, and parameters like the heat release rate (HRR), time to ignition, and smoke production are measured.

-

Key Metrics : A significant reduction in the peak Heat Release Rate (pHRR) for a material containing THP compared to the virgin polymer is a primary indicator of its flame-retardant efficacy.[17]

Conclusion

This compound functions as a highly effective halogen-free flame retardant through a synergistic combination of condensed-phase and gas-phase mechanisms. In the condensed phase, it promotes the formation of a protective char layer that insulates the material and reduces the fuel supply. In the gas phase, its decomposition products actively inhibit the chemical chain reactions of the flame. This dual-action approach makes THP a valuable tool for enhancing the fire safety of a wide range of polymeric materials, meeting stringent fire regulations without the use of halogenated compounds.

References

- 1. This compound|CAS 2528-39-4|Flame Retardant [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. innospk.com [innospk.com]

- 5. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]

- 6. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ruicoglobal.com [ruicoglobal.com]

- 12. sdaoxintong.com [sdaoxintong.com]

- 13. researchgate.net [researchgate.net]

- 14. Numerical study of gas-phase interactions of phosphorus compounds with co-flow diffusion flames - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Trihexyl Phosphate in its Liquid State

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of trihexyl phosphate in its liquid state. The information is curated for professionals in research and development who require precise data for modeling, formulation, and safety assessments. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes a visual representation of the general experimental workflow.

Quantitative Physical Properties

This compound is a colorless to pale-yellow, odorless viscous liquid.[1] It is an organophosphate ester with the molecular formula C₁₈H₃₉O₄P and a molecular weight of 350.47 g/mol .[2] The following table summarizes its key physical properties based on available data.

| Physical Property | Value | Conditions |

| Density | 0.9215 g/cm³ | at 20 °C |

| 0.95 g/cm³ | Not Specified | |

| Boiling Point | 192-193 °C | at 6.5 Torr |

| 354.1 °C | at 760 mmHg | |

| Refractive Index | 1.441 | Not Specified |

| Vapor Pressure | 6.99E-05 mmHg | at 25 °C |

| 0.001 Pa | at 20 °C | |

| Flash Point | 181.6 °C | Closed Cup |

| Water Solubility | 250 µg/L | at 20 °C |

| Solubility in other solvents | Chloroform (Slightly), Methanol (Slightly) | Not Specified |

Note: Discrepancies in values can be attributed to different experimental conditions and purities of the samples tested.

Experimental Protocols for Physical Property Determination

2.1. Determination of Density

The density of a liquid can be accurately determined using a pycnometer or a digital density meter.

-

Pycnometer Method:

-

Cleaning and Calibration: The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is thoroughly cleaned, dried, and weighed (m₁).

-

Filling with Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature. The stopper is inserted, and any excess liquid is wiped from the outside. The filled pycnometer is then weighed (m₂). The volume of the pycnometer (V) can be calculated using the known density of the reference liquid.

-

Filling with Sample: The pycnometer is emptied, cleaned, dried, and filled with this compound at the same temperature. It is then weighed again (m₃).

-

Calculation: The density of the this compound (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V.

-

-

Digital Density Meter:

-

Calibration: The instrument is calibrated using dry air and deionized water at a specified temperature.

-

Measurement: A small sample of this compound is injected into the oscillating U-tube of the density meter.

-

Reading: The instrument measures the change in the oscillation frequency of the U-tube and directly provides a high-precision density reading.

-

2.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure of the surrounding atmosphere.

-

Distillation Method:

-

Apparatus Setup: A distillation apparatus is set up with a round-bottom flask containing the this compound sample and a few boiling chips to ensure smooth boiling. A thermometer is placed so that its bulb is just below the level of the side arm of the distillation head.

-

Heating: The flask is gently heated.

-

Temperature Reading: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure. For pressure-dependent boiling points, a vacuum distillation setup is used.[3]

-

2.3. Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property of a substance.

-

Abbe Refractometer Method:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid substance like this compound.

Caption: Workflow for liquid physical property determination.

References

Hydrolysis of Trihexyl phosphate under acidic and alkaline conditions.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of trihexyl phosphate (THP) under both acidic and alkaline conditions. This compound, an organophosphate ester, is susceptible to hydrolysis, which leads to the cleavage of its ester bonds to form dihexyl phosphate (DHP), monohexyl phosphate (MHP), and ultimately phosphoric acid and hexanol. The rate of this degradation is significantly influenced by pH. This document details the reaction kinetics, mechanisms, and experimental protocols for studying the hydrolysis of THP. Quantitative data from studies on THP and analogous organophosphate esters are summarized to provide a comparative analysis. Furthermore, this guide presents signaling pathways and experimental workflows using DOT language visualizations to facilitate a deeper understanding of the processes involved.

Introduction

This compound (THP) is an organophosphate compound utilized in various industrial applications. Its chemical stability and degradation pathways are of significant interest, particularly in environmental science and toxicology. Hydrolysis is a primary degradation pathway for organophosphate esters, and understanding its kinetics and mechanisms under different pH conditions is crucial for predicting the environmental fate and persistence of these compounds. This guide aims to provide a detailed technical resource on the acidic and alkaline hydrolysis of this compound for the scientific community.

Reaction Kinetics and Mechanisms

The hydrolysis of this compound proceeds via a nucleophilic substitution reaction at the phosphorus center. The reaction can be catalyzed by both acid and base.

Alkaline Hydrolysis

Under alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic phosphorus atom. This reaction typically follows second-order kinetics.[1][2][3] The primary products are dihexyl phosphate (DHP) and hexanol. Further hydrolysis of DHP can occur, though at a slower rate, to yield monohexyl phosphate (MHP) and eventually phosphoric acid. The overall reaction is generally faster than under neutral or acidic conditions.

The proposed mechanism for the initial step of alkaline hydrolysis is a concerted or stepwise process involving a pentacoordinate intermediate or transition state.[4] For many organophosphate triesters, the reaction proceeds via a concerted mechanism, especially with good leaving groups.[4]

Acidic Hydrolysis

In acidic solutions, the hydrolysis of organophosphate esters is also catalyzed. The reaction mechanism involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule.[5] Generally, the acid-catalyzed hydrolysis of trialkyl phosphates is significantly slower than the base-catalyzed reaction.[6] The hydrolysis products are the same as in alkaline conditions: dihexyl phosphate, monohexyl phosphate, phosphoric acid, and hexanol. The reaction kinetics under acidic conditions are often complex and can be influenced by the specific acid used and its concentration.[7]

Quantitative Data

Quantitative data on the hydrolysis of this compound is limited in the available scientific literature. However, data from studies on analogous organophosphate esters, such as tributyl phosphate (TBP) and other organophosphate flame retardants, can provide valuable insights into the expected behavior of THP.

Table 1: Alkaline Hydrolysis Kinetic Data for Organophosphate Esters

| Compound | pH | Temperature (°C) | Rate Law | Rate Constant (k) | Half-life (t½) | Reference |

| Various OPFRs | 9-12 | Not Specified | Second-order | 0.69 - 42,000 M⁻¹ d⁻¹ | 0.02 - 170 days | [1][2] |

| Tributyl Phosphate | High | Not Specified | - | - | - | [8] |

Table 2: Acidic Hydrolysis Kinetic Data for Organophosphate Esters

| Compound | Acid Concentration | Temperature (°C) | Observations | Reference |

| Tributyl Phosphate | 5 M acid | 60-70 | Significant hydrolysis observed | [7] |

| Mono 4-chloro, 3-methyl phenyl phosphate | 0.1-6.0 M HCl | 98 | Rate increases up to 4.0 M HCl | [9] |

| p-nitrophenyl diphenylphosphinate | Up to 1.5 M HClO₄ | Not Specified | Maximum rate at 1.5 M HClO₄ | [5] |

Experimental Protocols

The following are detailed methodologies for conducting hydrolysis studies on this compound.

General Experimental Setup

A typical hydrolysis experiment involves reacting a known concentration of this compound in a buffered aqueous solution at a constant temperature.

-

Solution Preparation : Prepare buffer solutions of the desired pH (e.g., phosphate buffer for acidic conditions, borate buffer for alkaline conditions).

-

Reaction Initiation : Add a small volume of a concentrated stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) to the pre-heated buffer solution to achieve the desired initial concentration.

-

Sampling : At regular time intervals, withdraw aliquots of the reaction mixture.

-

Quenching : Immediately quench the reaction in the aliquot, for example, by adding a strong acid or base to shift the pH to a range where the hydrolysis rate is negligible, or by rapid cooling.

-

Analysis : Analyze the concentration of the remaining this compound and the formation of its hydrolysis products using appropriate analytical techniques.

Analytical Methods

The concentrations of this compound and its hydrolysis products can be monitored using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : A robust method for the quantitative analysis of this compound and its less polar hydrolysis products.[10][11][12]

-

Sample Preparation : Extract the analytes from the aqueous sample using a suitable organic solvent (e.g., hexane, dichloromethane).

-

Instrumentation : Utilize a GC system coupled with a mass spectrometer. A non-polar or semi-polar capillary column is typically used for separation.

-

Quantification : Use an internal standard method for accurate quantification.

-

-

High-Performance Liquid Chromatography (HPLC) : Suitable for the analysis of both the parent compound and its more polar hydrolysis products.[9]

-

Mobile Phase : A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is commonly used in reversed-phase chromatography.

-

Detection : UV detection can be used if the analytes have a suitable chromophore. Otherwise, a more universal detector like a refractive index detector or a mass spectrometer (LC-MS) is required.

-

Visualizations

Reaction Pathways

References

- 1. Mineral- and Base-Catalyzed Hydrolysis of Organophosphate Flame Retardants: Potential Major Fate-Controlling Sink in Soil and Aquatic Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.viu.ca [web.viu.ca]

- 7. THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW (Technical Report) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct determination of tri-n-butyl phosphate by HPLC and GC methods | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Health and Safety of Trihexyl Phosphate in a Research Setting

Introduction

Trihexyl phosphate (THP), identified by CAS Number 2528-39-4, is an organophosphate ester utilized in various industrial and research applications.[1] In a laboratory setting, it may be used as a flame retardant, plasticizer, or a component in the synthesis of other materials.[1][2] Given its chemical nature, a thorough understanding of its health and safety profile is critical for researchers, scientists, and drug development professionals to ensure safe handling and mitigate potential risks.

This guide provides a comprehensive overview of the health and safety data for this compound, drawing from available safety data sheets and toxicological information. It summarizes quantitative data in structured tables, outlines emergency and handling procedures, and presents logical workflows for safety protocols. Please note that while this guide references toxicological endpoints, the detailed experimental protocols for these studies are not typically disclosed in standard safety datasheets and are therefore not included.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to irritation and potential environmental effects.

Table 1: GHS Hazard Classification of this compound

| Hazard Class | Hazard Category | Hazard Statement | Pictogram |

|---|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5] | GHS07 |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4][5] | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4][5] | GHS07 |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[4][6] | GHS09 |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[4][6] | GHS09 |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H39O4P | [3][4] |

| Molecular Weight | 350.48 g/mol | [3][5] |

| Appearance | Colorless Liquid | [1][7][8] |

| Boiling Point | 354.1 °C at 760 mmHg | [9] |

| Density | 0.95 g/cm³ | [9] |

| Flash Point | 181.6 °C | [9] |

| Vapor Pressure | 6.99E-05 mmHg at 25°C | [9] |

| Water Solubility | 250 µg/L at 20°C | [7][9] |

| log Pow (Octanol/Water Partition Coefficient) | 7.04 | [10] |

| Storage Temperature | Refrigerator, under inert atmosphere |[7][9] |

Toxicological Information

The toxicological profile indicates that this compound is an irritant but has low acute systemic toxicity based on available data. There are significant data gaps regarding chronic toxicity, carcinogenicity, and reproductive effects.

Table 3: Toxicological Data for this compound

| Endpoint | Species | Route | Value | Classification | Source |

|---|---|---|---|---|---|

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg | Not classified | [3] |

| Skin Corrosion/Irritation | N/A | Dermal | N/A | Category 2 (Causes skin irritation) | [3][5] |

| Serious Eye Damage/Irritation | N/A | Ocular | N/A | Category 2 (Causes serious eye irritation) | [3][5] |

| Respiratory or Skin Sensitization | Data not available | N/A | N/A | Not classified | [3][10] |

| Germ Cell Mutagenicity | Data not available | N/A | N/A | Not classified | [3][10] |

| Carcinogenicity | Data not available | N/A | N/A | Not classified | [3][10] |

| Reproductive Toxicity | Data not available | N/A | N/A | Not classified | [3][10] |

| STOT-Single Exposure | N/A | Inhalation | N/A | Category 3 (May cause respiratory irritation) | [3][10] |

| STOT-Repeated Exposure | Data not available | N/A | N/A | Not classified | [3][10] |

| Aspiration Hazard | Data not available | N/A | N/A | Not classified |[3] |

Safe Handling and Exposure Control

Effective risk management involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE). The hierarchy of controls provides a framework for implementing the most effective safety measures.

References

- 1. This compound|CAS 2528-39-4|Flame Retardant [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Phosphoric acid, trihexyl ester | C18H39O4P | CID 75666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.be [fishersci.be]

- 6. chemos.de [chemos.de]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound|lookchem [lookchem.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Use of Trihexyl Phosphate in Solvent Extraction of Metals

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trihexyl Phosphate in Solvent Extraction